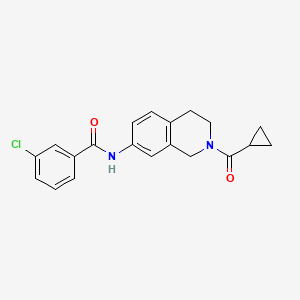![molecular formula C19H17NO6 B2499555 2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide CAS No. 869079-74-3](/img/structure/B2499555.png)
2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide
説明
The compound "2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide" is a chemical entity that appears to be related to a class of organic compounds known for their complex molecular structures and potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular conformations, and chemical properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, protective group strategies, and regioselective transformations. For instance, the synthesis of Benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside involved the introduction of azide groups, regioselective oxidative acetal ring opening, and subsequent reduction and acetylation steps . Similarly, the synthesis of related glycosides entailed condensation reactions, cleavage of protective groups, and deacetylation . These methods reflect the intricate nature of organic synthesis, which would also be relevant for the synthesis of "2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide".
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. The papers describe different molecular conformations and hydrogen bonding patterns in the crystal structures of acetamide derivatives . These findings highlight the importance of molecular conformation in the overall properties of a compound, which would also be a significant aspect of the molecular structure analysis for "2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide".
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly address the chemical reactions of "2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide", but they do discuss the reactivity of similar compounds. For example, the presence of azide groups and acetamido functions in the synthesized compounds suggests potential for further chemical transformations, such as reduction or click chemistry . These insights can be extrapolated to predict the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of "2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide", they do offer information on related compounds. For instance, the presence of hydrogen bonds can affect the solubility and melting points of the compounds . These properties are crucial for understanding the behavior of the compound under different conditions and for its potential applications.
科学的研究の応用
Organic Chemistry and Lignin Model Studies
In the realm of organic chemistry, research on lignin model compounds, such as those related to benzopyran derivatives, provides insight into the acidolysis mechanisms of lignin, an abundant natural polymer. For instance, the study by Yokoyama (2015) on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveals different mechanisms depending on the structure of the model compound, highlighting the complexity of lignin breakdown and the potential for synthesizing lignin-derived chemicals (Yokoyama, 2015).
Anticancer Research
In medicinal chemistry, derivatives of benzopyran have been explored for their anticancer properties. Sugita et al. (2017) reviewed the tumor specificity and keratinocyte toxicity of various synthesized compounds, identifying certain derivatives with high tumor specificity and minimal toxicity. This research underscores the potential of benzopyran derivatives in developing new anticancer drugs with reduced side effects (Sugita et al., 2017).
Antioxidant and Radical Scavenging Activity
Chromones, including benzopyran derivatives, are associated with significant antioxidant activities, which can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell damage leading to various diseases. Yadav et al. (2014) summarized over 400 naturally and synthetically derived chromone derivatives, emphasizing the importance of specific structural features for radical scavenging activity (Yadav et al., 2014).
Environmental Toxicology and Advanced Oxidation Processes
The degradation of pharmaceuticals, including acetaminophen, in environmental contexts involves advanced oxidation processes (AOPs). Qutob et al. (2022) provide a comprehensive review of AOPs applied to acetaminophen, discussing the kinetics, mechanisms, and by-products of degradation, which is relevant for understanding the environmental fate of similar organic compounds (Qutob et al., 2022).
特性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-15-6-4-11(8-17(15)24-2)14-7-12-3-5-13(25-10-18(20)21)9-16(12)26-19(14)22/h3-9H,10H2,1-2H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOVBRUBBQFQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)
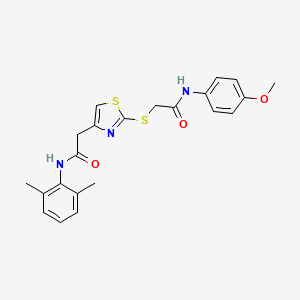

![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)

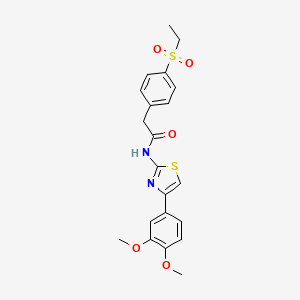
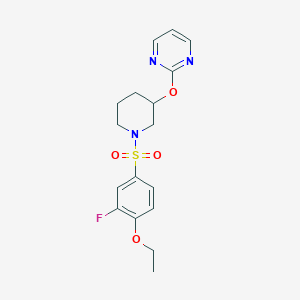
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2499486.png)
![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499488.png)
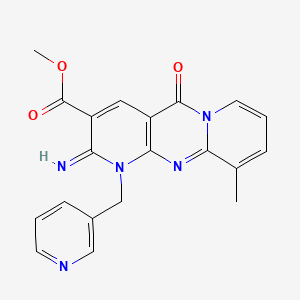
![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)
![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)
